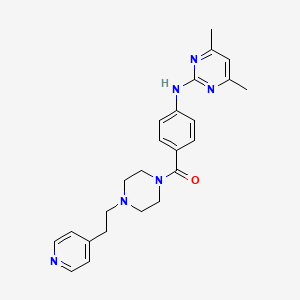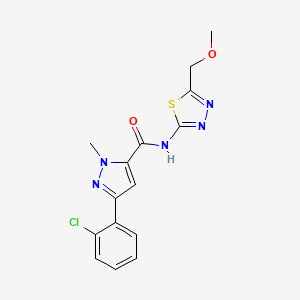
(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including pyrimidine, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, undergoes nitration followed by reduction to yield 4,6-dimethylpyrimidin-2-amine.
Amination Reaction: The pyrimidine intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to form the intermediate (4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone.
Piperazine Coupling: The final step involves coupling the intermediate with 4-(2-(pyridin-4-yl)ethyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Biology: It serves as a tool for understanding the structure-activity relationships of related compounds and their biological effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-3-yl)ethyl)piperazin-1-yl)methanone
- (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone
- (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(quinolin-4-yl)ethyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer unique binding properties and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C24H28N6O |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28N6O/c1-18-17-19(2)27-24(26-18)28-22-5-3-21(4-6-22)23(31)30-15-13-29(14-16-30)12-9-20-7-10-25-11-8-20/h3-8,10-11,17H,9,12-16H2,1-2H3,(H,26,27,28) |
InChI Key |
WAVZZACODQHWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11005423.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11005427.png)
![N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11005431.png)

![propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B11005461.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B11005473.png)

![methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate](/img/structure/B11005478.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11005484.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11005486.png)
![2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11005500.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11005501.png)
